N2,N5-bis(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide
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Overview
Description
N2,N5-bis(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide is a complex organic compound that features a thiophene core substituted with two benzothiazole groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N5-bis(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between organoboron compounds and halides . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N2,N5-bis(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzothiazole rings, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N2,N5-bis(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the benzothiazole moiety.
Medicine: Explored for its potential anti-tubercular activity.
Mechanism of Action
The mechanism of action of N2,N5-bis(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its benzothiazole rings. These interactions can disrupt normal cellular processes, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: These compounds share the benzothiazole moiety and exhibit similar biological activities.
Thiophene derivatives: Compounds with a thiophene core are also similar and are used in various applications, including organic electronics.
Uniqueness
N2,N5-bis(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide is unique due to the combination of benzothiazole and thiophene moieties, which confer distinct electronic and biological properties.
Properties
IUPAC Name |
2-N,5-N-bis(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10F2N4O2S3/c21-9-1-3-11-15(7-9)30-19(23-11)25-17(27)13-5-6-14(29-13)18(28)26-20-24-12-4-2-10(22)8-16(12)31-20/h1-8H,(H,23,25,27)(H,24,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGBJRUXBVFUOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)SC(=N2)NC(=O)C3=CC=C(S3)C(=O)NC4=NC5=C(S4)C=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10F2N4O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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